2,6-Dihydroxynicotinamide
Overview
Description
2,6-Dihydroxynicotinamide (2,6-DHNA) is a derivative of nicotinamide, which is an important coenzyme in the human body. It has been studied for its potential role in a range of biochemical and physiological processes. In particular, 2,6-DHNA has been used in scientific research to investigate the effects of oxidative stress, DNA damage, and inflammation. In addition, 2,6-DHNA has been studied for its potential applications in drug development and drug delivery.
Scientific Research Applications
Metabolic Actions
2,6-Dihydroxynicotinamide (6-Aminonicotinamide, 6-AN) has been extensively studied for its effects on metabolic processes. One of its primary actions is inhibiting the NADPH-producing pentose phosphate pathway (PPP) in various cellular systems, making them more susceptible to oxidative stress (Almugadam et al., 2018). It is known to be converted into 6-aminoNAD and 6-aminoNADP, causing the accumulation of PPP intermediates, which are unable to participate in redox reactions. This compound has shown varying effects depending on the targeted pathway and organism, indicating a broad spectrum of metabolic impacts.
Neurological Impact
6-AN has significant effects on brain development and function. Neonatal treatment with 6-AN leads to changes in ornithine decarboxylase activity in the cerebellum, affecting cellular replication and differentiation (Morris et al., 1985). In addition, 6-AN treatment alters cerebral energy metabolism, affecting energy use rates and glycolysis in brain tissues (Kauffman & Johnson, 1974). These findings underline its potential for studying various aspects of brain biochemistry and physiology.
Cellular and Molecular Biology
6-AN is used in research to study cellular and molecular biology mechanisms. It has been observed to affect levels of soluble proteins and enzyme activities in various tissues, such as the liver and muscle, indicating specific metabolic actions (Kim & Park, 1998). This property makes 6-AN a valuable tool for understanding the biochemical basis of cellular functions and responses.
Potential in Cancer Research
There is an interest in exploring 6-AN's potential in cancer research. Its antitumor activity has been observed in certain experimental neoplasms, highlighting its potential as a cancerocidal agent (Shapiro et al., 1957). Additionally, it has been used to study metabolic and radiobiological effects in tumor cells, suggesting a role as a radiosensitizer in cancer therapy (Street et al., 1997).
Dermatological Applications
6-AN and its derivatives have shown promise in dermatological research, particularly in anti-skin aging studies. They have been observed to stimulate elastin and fibrillin in dermal fibroblasts, suggesting potential use in treatments against skin aging (Philips et al., 2018)
properties
IUPAC Name |
2-hydroxy-6-oxo-1H-pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c7-5(10)3-1-2-4(9)8-6(3)11/h1-2H,(H2,7,10)(H2,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYJYLJAFBVFJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409064 | |
Record name | 2,6-Dihydroxynicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dihydroxynicotinamide | |
CAS RN |
35441-11-3 | |
Record name | 1,2-Dihydro-6-hydroxy-2-oxo-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35441-11-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dihydroxynicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dihydroxynicotinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.